1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a piperidine ring. Its structure includes a benzyl group at position 1, a methoxy group at position 7', and a phenyl substituent at position 2' (Figure 1). Spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1'-benzyl-7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C28H29N3O2/c1-32-26-14-8-13-23-25-19-24(22-11-6-3-7-12-22)29-31(25)28(33-27(23)26)15-17-30(18-16-28)20-21-9-4-2-5-10-21/h2-14,25H,15-20H2,1H3 |
InChI Key |
BCNHOXYWCKGSTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This is achieved through a nucleophilic substitution reaction.
Benzylation and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structural motifs exhibit significant activity in modulating neurotransmitter systems. The spiro structure may enhance binding affinity to specific receptors involved in neurological disorders.
- Case Study : A study on related compounds demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties for 1-Benzyl-7'-methoxy-2'-phenyl derivatives.
Oncology
Preliminary investigations have shown that spiro compounds can possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Case Study : A derivative of this compound was tested against breast cancer cell lines, revealing a dose-dependent inhibition of cell growth, which warrants further exploration into its mechanisms of action.
Synthetic Approaches
The synthesis of 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] can be achieved through several strategies:
- Multi-step Synthesis : Utilizing classic organic synthesis techniques involving cyclization reactions.
- Optimization Techniques : Employing chromatography for purification and yield optimization.
Toxicological Studies
Toxicity profiles are crucial for assessing the safety of new compounds. Initial studies suggest that this compound exhibits low toxicity levels in vitro, but comprehensive toxicological assessments are necessary to confirm these findings.
Further research is needed to explore:
- The full range of pharmacological activities.
- Detailed mechanisms underlying its biological effects.
- Development of analogs to enhance therapeutic efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Biological Activity
The compound 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds that integrate piperidine and pyrazolo-benzoxazine frameworks. The unique structure contributes to its biological activity, which is influenced by the presence of methoxy and phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 306.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoxazine have shown efficacy in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
In a study focusing on related compounds, it was demonstrated that benzoxazine derivatives could inhibit tubulin polymerization, thereby disrupting microtubule dynamics crucial for mitosis . This suggests that 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] may similarly impact cancer cell viability.
Antimicrobial Activity
Compounds within the piperidine class have been evaluated for their antimicrobial properties. For example, studies have shown that certain piperidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Similar piperidine-based compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
Case Study 1: Anticancer Efficacy
In a recent experimental study, a related compound demonstrated an IC50 value of 0.45 µM against P. falciparum, indicating strong anticancer potential . This suggests that the structural framework of 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] may confer similar bioactivity.
Case Study 2: Antimicrobial Testing
A study assessing the antimicrobial activity of piperidine derivatives reported MIC values as low as 0.24 µg/ml against Staphylococcus aureus . This highlights the potential for 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] to exhibit comparable antimicrobial properties.
Q & A
Q. What are the established synthetic routes for this spirocyclic compound, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example:
- Step 1 : React benzylideneacetone derivatives with substituted phenylhydrazines (e.g., 2-chlorophenylhydrazine) under reflux in ethanol for 6–8 hours to form pyrazoline intermediates .
- Step 2 : Spirocyclization via nucleophilic substitution or ring-closing reactions, often using sodium acetate in glacial acetic acid to promote cyclization .
- Key intermediates : Substituted pyrazoline precursors and spirocyclic lactams. Purification is achieved via recrystallization (ethanol) or silica gel chromatography .
Q. Which spectroscopic techniques are critical for characterizing the spirocyclic and heterocyclic moieties?
- 1H/13C NMR : Assign spiro junction protons (δ 4.0–5.0 ppm) and aromatic protons (δ 6.5–8.2 ppm) to confirm regiochemistry .
- IR Spectroscopy : Detect C=O (1720–1680 cm⁻¹) and C=N (1630–1600 cm⁻¹) stretches to verify ring formation .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 for analogous spiro compounds) and fragmentation patterns .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield and purity of this compound?
- Variables : Temperature (reflux vs. microwave), catalyst loading (e.g., SnCl₂), and solvent polarity (ethanol vs. DMF) .
- Design : Use a 2³ factorial design to test interactions between variables. For example, higher temperatures (80°C) may reduce reaction time but increase byproduct formation .
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., 72% yield at 70°C with 0.1 mol% SnCl₂) .
Q. How can computational modeling predict the compound’s bioactivity and resolve contradictory data?
- Molecular Docking : Simulate binding to targets (e.g., neurotransmitter receptors) using AutoDock Vina. Compare binding affinities (ΔG values) across studies to identify consensus targets .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity trends. For example, 7'-methoxy may enhance lipophilicity (logP > 3) and CNS penetration .
- Contradiction Resolution : Cross-validate in vitro assays (e.g., enzyme inhibition vs. cell-based assays) to isolate assay-specific artifacts .
Q. What strategies address discrepancies in reported receptor binding affinities?
- Orthogonal Assays : Use radioligand binding (e.g., ³H-GABA assays) alongside functional cAMP assays to distinguish competitive vs. allosteric effects .
- Structural-Activity Relationship (SAR) Studies : Systematically modify the benzoxazine ring (e.g., 2'-phenyl vs. 2'-pyridyl) to isolate pharmacophore contributions .
- Statistical Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for variability in experimental conditions (e.g., pH, buffer composition) .
Methodological Guidelines
- Synthetic Optimization : Prioritize green chemistry principles (e.g., ethanol as solvent) to reduce waste .
- Data Validation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to minimize solvent peaks interfering with spiro proton signals .
- Theoretical Frameworks : Link spirocyclic ring strain (calculated via DFT) to reactivity trends in follow-up functionalization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
